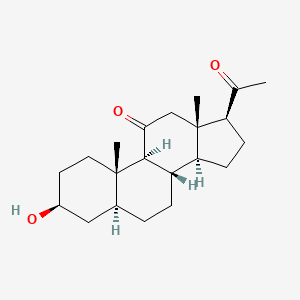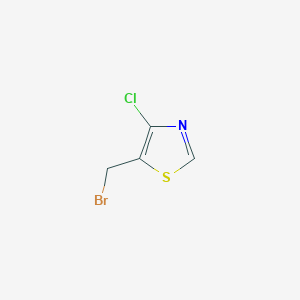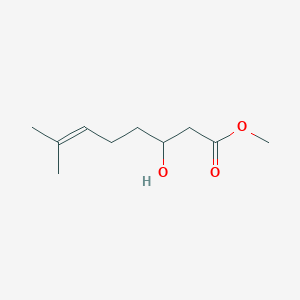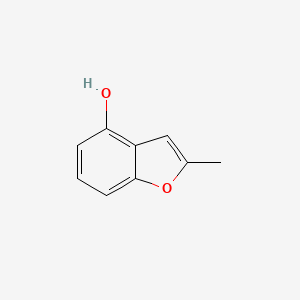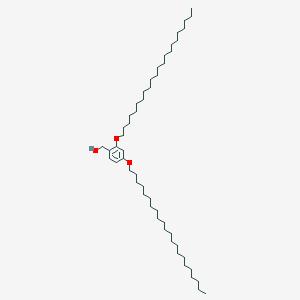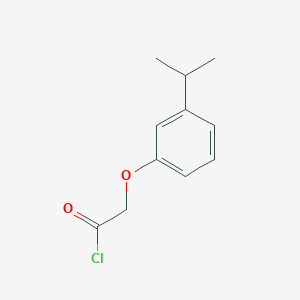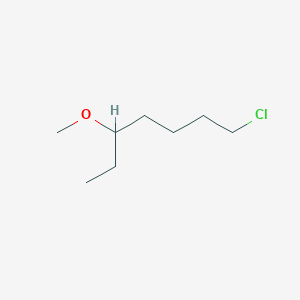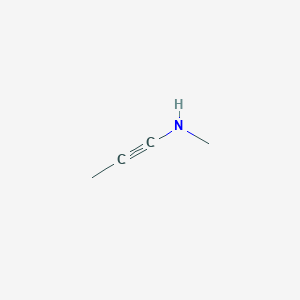
(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one
描述
(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one is an organic compound that features a tert-butyl group, a pyridyl ring, and a propene-1-one moiety
准备方法
The synthesis of (E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one can be achieved through several synthetic routes. One common method involves the condensation of 4-pyridinecarboxaldehyde with tert-butylacetone under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 4-pyridinecarboxaldehyde is reacted with tert-butylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced derivatives.
Substitution: The pyridyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a ligand in coordination chemistry and be used in the study of metal-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
作用机制
The mechanism of action of (E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely and are subject to ongoing research.
相似化合物的比较
(E)-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one can be compared with similar compounds such as:
1-tert-Butyl-3-(2-pyridyl)-2-propene-1-one: Similar structure but with the pyridyl ring in a different position, leading to different reactivity and applications.
1-tert-Butyl-3-(3-pyridyl)-2-propene-1-one:
1-tert-Butyl-3-(4-pyridyl)-2-butanone: A related compound with a butanone moiety instead of propene-1-one, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)11(14)5-4-10-6-8-13-9-7-10/h4-9H,1-3H3 |
InChI 键 |
DBVYOBSHXGTDLT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C=CC1=CC=NC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
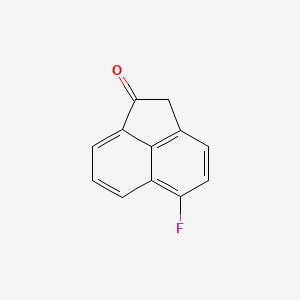
![N1-(1H-benzo[d]imidazol-2-yl)propane-1,3-diamine](/img/structure/B8704330.png)

![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B8704342.png)
